Structural and Mass Spectrometric Differentiation of Hydroxy Vandetanib (VA491a) from N-Desmethyl Vandetanib (VA461) and Vandetanib N-Oxide (VA491b) via LC-ESI-MS/MS
In the definitive metabolite identification study by Attwa et al. (2018) using rat liver microsomes and LC-ESI-MS/MS, Hydroxy Vandetanib (designated VA491a, m/z 491) was unequivocally distinguished from the isobaric Vandetanib N-Oxide (VA491b, also m/z 491) by its distinct retention time (57.1 min vs. 50.4 min) and unique MS/MS fragmentation pattern (major daughter ions at m/z 128 and 111) [1]. The metabolic origin was confirmed as α-hydroxylation of the N-methyl piperidine ring. In contrast, the N-demethylation metabolite (VA461, N-Desmethyl Vandetanib) appeared at m/z 461 with a retention time of 49.7 min and a major daughter ion at m/z 364 [1]. This analytical differentiation is essential for accurate impurity profiling and metabolite quantification in both preclinical and clinical samples.
| Evidence Dimension | LC-ESI-MS/MS Retention Time and MS/MS Fragmentation |
|---|---|
| Target Compound Data | VA491a: m/z 491, tR 57.1 min, major daughter ions 128 & 111 (α-hydroxylation product) |
| Comparator Or Baseline | VA491b (Vandetanib N-Oxide): m/z 491, tR 50.4 min, daughter ions 189 & 128; VA461 (N-Desmethyl Vandetanib): m/z 461, tR 49.7 min, daughter ion 364 |
| Quantified Difference | Distinct retention time differences: VA491a tR = 57.1 min vs. VA491b tR = 50.4 min (Δ = 6.7 min) vs. VA461 tR = 49.7 min (Δ = 7.4 min). Different daughter ion profiles provide structural confirmation of α-hydroxylation vs. N-oxidation vs. N-demethylation. |
| Conditions | In vitro incubation with rat liver microsomes; LC-ESI-MS/MS analysis |
Why This Matters
These distinct analytical signatures enable unambiguous identification of Hydroxy Vandetanib in complex biological matrices, preventing misidentification with the isobaric N-Oxide metabolite and ensuring accurate pharmacokinetic and metabolic profiling.
- [1] Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Chemistry Central Journal, 12(1), 99. DOI: 10.1186/s13065-018-0467-5. Table 3: MS data of in vitro phase I vandetanib metabolites. View Source
